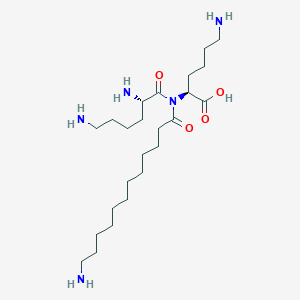
L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine is a synthetic peptide compound It is composed of two lysine residues linked by a 12-aminododecanoyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine typically involves the following steps:
Protection of Amino Groups: The amino groups of lysine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reaction: The protected lysine is then coupled with 12-aminododecanoic acid using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected lysine and 12-aminododecanoic acid are synthesized.
Automated Peptide Synthesizers: Automated peptide synthesizers are used to couple the amino acids efficiently.
Purification: The final product is purified using techniques such as HPLC (high-performance liquid chromatography) to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oximes: Formed from oxidation of amino groups.
Amines: Formed from reduction of the compound.
Substituted Derivatives: Formed from substitution reactions.
Aplicaciones Científicas De Investigación
L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of novel materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine involves:
Molecular Targets: The compound interacts with specific proteins and enzymes in the body.
Pathways Involved: It can modulate cellular signaling pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
L-Lysyl-L-lysine: A simpler dipeptide with similar properties but lacking the 12-aminododecanoyl chain.
L-Lysyl-N~2~-(6-aminocaproyl)-L-lysine: A compound with a shorter aminocaproyl chain instead of the 12-aminododecanoyl chain.
Uniqueness
L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine is unique due to its longer 12-aminododecanoyl chain, which imparts distinct chemical and biological properties. This makes it more versatile for various applications compared to its shorter-chain analogs.
Propiedades
Número CAS |
882172-07-8 |
|---|---|
Fórmula molecular |
C24H49N5O4 |
Peso molecular |
471.7 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[12-aminododecanoyl-[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H49N5O4/c25-17-11-7-5-3-1-2-4-6-8-16-22(30)29(21(24(32)33)15-10-13-19-27)23(31)20(28)14-9-12-18-26/h20-21H,1-19,25-28H2,(H,32,33)/t20-,21-/m0/s1 |
Clave InChI |
UVPFYPGJXUAKNR-SFTDATJTSA-N |
SMILES isomérico |
C(CCCCCC(=O)N([C@@H](CCCCN)C(=O)O)C(=O)[C@H](CCCCN)N)CCCCCN |
SMILES canónico |
C(CCCCCC(=O)N(C(CCCCN)C(=O)O)C(=O)C(CCCCN)N)CCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


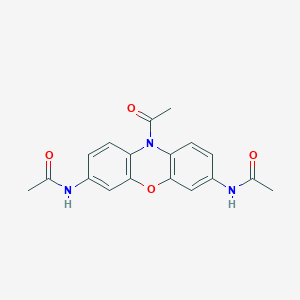
![4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile](/img/structure/B12600009.png)
![4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol](/img/structure/B12600024.png)
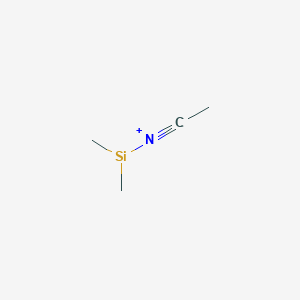
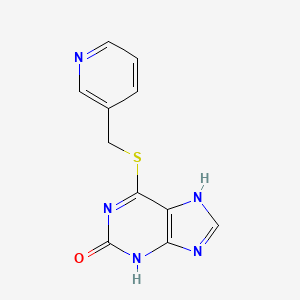
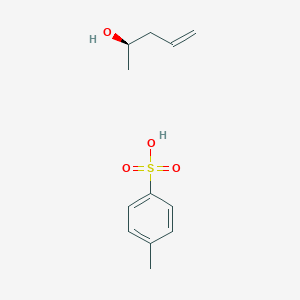
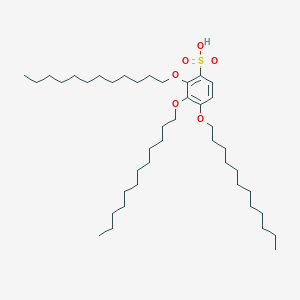
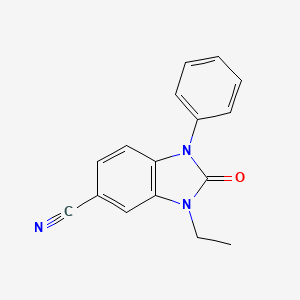
![{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}(triphenyl)stannane](/img/structure/B12600051.png)
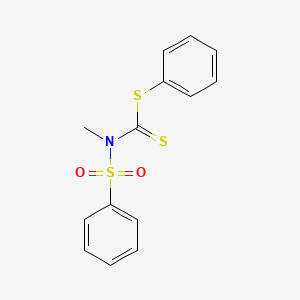

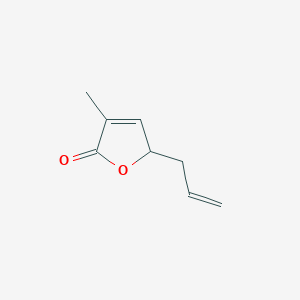
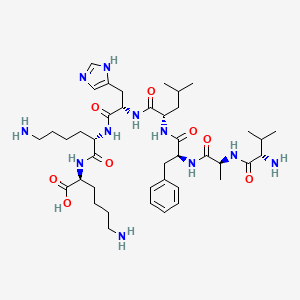
![Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate](/img/structure/B12600088.png)
